N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine
Description
N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine is a halogenated pyrimidine derivative with the molecular formula C₄H₃ClFN₃O and a molecular weight of 163.54 g/mol (CAS: 1378583-02-8) . Its structure features a pyrimidine ring substituted with chlorine at position 2, fluorine at position 5, and a hydroxylamine group (-NHOH) at position 4 (Fig. 1). This compound’s electronic and steric properties are influenced by the electron-withdrawing effects of the halogens and the nucleophilic hydroxylamine moiety, making it a candidate for applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClFN3O/c5-4-7-1-2(6)3(8-4)9-10/h1,10H,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYVZFAXXJGBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)NO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine typically involves the reaction of 2-chloro-5-fluoropyrimidine with hydroxylamine. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The hydroxylamine group can be oxidized to a nitroso or nitro group, or reduced to an amine.
Condensation Reactions: It can react with aldehydes or ketones to form oximes.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Various substituted pyrimidines.
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Scientific Research Applications
N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Materials Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Biological Research: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorine and chlorine atoms enhances its binding affinity and specificity. The hydroxylamine group can form hydrogen bonds with amino acid residues in the enzyme, further stabilizing the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Substituted Hydroxylamines
(a) N-(2-Methoxyphenyl)hydroxylamine
- Key Features : Contains a methoxy-substituted benzene ring linked to a hydroxylamine group.
- Reactivity: Undergoes enzymatic reduction by cytochrome P450 (CYP1A enzymes) to form o-anisidine, with minor redox cycling to o-aminophenol .
- Metabolism : Unlike N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine, its metabolism is pH-dependent and involves CYP2E1-mediated oxidation pathways .
(b) N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine
- Key Features : A phenethylamine derivative with methoxy and sec-butylthio substituents.
- Regulatory Status : Classified under Schedule A1 in drug abuse legislation due to structural similarity to psychoactive phenethylamines .
- Contrast : Unlike the pyrimidine-based target compound, this analog’s biological activity is linked to its phenethylamine backbone, which may interact with serotonin receptors .
Halogenated Pyrimidine Derivatives
(a) 3-Chloro-N-phenyl-phthalimide
- Key Features : A chloro-substituted isoindoline-1,3-dione with a phenyl group.
- Applications: Used as a monomer for polyimide synthesis, emphasizing its role in polymer chemistry rather than biochemical pathways .
- Structural Contrast : The absence of a hydroxylamine group and the presence of a rigid phthalimide ring reduce its nucleophilic reactivity compared to the target compound .
(b) 4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride
- Key Features : A pyrimidine derivative with trifluoromethyl and aniline substituents.
- Molecular Weight : 326.11 g/mol, significantly higher than the target compound due to the trifluoromethyl group and hydrochloride salt .
- Reactivity : The electron-withdrawing trifluoromethyl group enhances stability but reduces susceptibility to nucleophilic attack compared to the hydroxylamine-substituted analog .
Functional and Metabolic Comparisons
Enzymatic Interactions
| Compound | Enzymatic Pathways | Major Metabolites | Key Enzymes Involved |
|---|---|---|---|
| This compound | Not explicitly studied; predicted CYP-mediated oxidation/reduction | Potential nitroso intermediates | Likely CYP1A, CYP2E1 (hypothetical) |
| N-(2-methoxyphenyl)hydroxylamine | Reduction to o-anisidine; oxidation to o-aminophenol | o-Anisidine, o-aminophenol | CYP1A, NADPH:CYP reductase |
| N-Hydroxy-tenamphetamine (MDOH) | Reduction to primary amine (tenamphetamine) | Tenamphetamine | Hepatic microsomal enzymes |
Key Insight : The target compound’s halogen substituents may slow metabolic reduction compared to N-(2-methoxyphenyl)hydroxylamine, which is rapidly processed by CYP1A .
Structural and Electronic Properties
| Compound | Substituents | LogP (Predicted) | Reactivity Profile |
|---|---|---|---|
| This compound | Cl, F, -NHOH on pyrimidine | ~1.2 | High electrophilicity at C4; nucleophilic hydroxylamine |
| (E)-N-(5-fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide | F, I, pivalamide on pyridine | ~2.8 | Steric hindrance from pivalamide reduces accessibility |
| 3-Chloro-N-phenyl-phthalimide | Cl, phenyl on phthalimide | ~3.1 | Low solubility; inert in redox reactions |
Key Insight : The target compound’s pyrimidine ring and hydroxylamine group make it more reactive in substitution reactions than bulkier analogs like the pivalamide derivative .
Biological Activity
N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development for various diseases. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.
The molecular formula of this compound is , with a molecular weight of approximately 175.57 g/mol. The compound features a pyrimidine ring substituted with chlorine and fluorine atoms, which may influence its biological activity by modulating interactions with biological targets.
The biological activity of this compound may be attributed to its ability to interfere with nucleic acid synthesis or protein function within microbial cells. Pyrimidine derivatives typically act by mimicking natural substrates involved in nucleotide synthesis pathways, thus disrupting essential cellular processes in pathogens.
In Vitro Studies
In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For example, a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides demonstrated significant activity against mycobacterial and fungal strains, indicating that similar pyrimidine-based compounds may also exhibit anticancer properties .
Case Study: Anticancer Potential
A notable case study investigated the effects of pyrimidine derivatives on A431 vulvar epidermal carcinoma cells. Compounds were synthesized and tested for their ability to inhibit cell migration and invasion. The results indicated that certain pyrimidine analogs significantly reduced cell viability and motility, suggesting potential applications in cancer therapy .
Data Table: Comparative Biological Activity
Q & A
Q. What are the recommended synthetic routes for N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine, and how can its purity be validated?
Methodological Answer:
- Synthesis: Begin with halogenated pyrimidine precursors (e.g., 2-chloro-5-fluoropyrimidin-4-amine) and perform hydroxylamine substitution under controlled pH (4.5–7.4) to avoid spontaneous decomposition . Use anhydrous conditions with catalysts like DBU for regioselective amination .
- Purity Validation: Employ HPLC with UV detection (λ = 254 nm) to monitor reaction progress. Confirm purity via -NMR (integration of hydroxylamine proton at δ 8.2–8.5 ppm) and LC-MS (m/z = 203.6 [M+H]) .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
Methodological Answer:
- Stability Testing: Conduct accelerated degradation studies:
- Storage Recommendations: Store at -20°C under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in metabolic pathway data across species (e.g., rat vs. rabbit microsomes)?
Methodological Answer:
- In Vitro Metabolism: Use hepatic microsomes from β-naphthoflavone-induced rats (CYP1A1/2-enriched) and phenobarbital-induced rabbits (CYP2B1/2-enriched) to compare reductive (e.g., dehalogenation) vs. oxidative pathways .
- Contradiction Resolution:
- Quantify metabolites (e.g., o-aminophenol) via LC-MS/MS with isotope-labeled internal standards.
- Validate enzyme specificity using CYP isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Optimize the molecular geometry at the B3LYP/6-31G(d) level to identify electron-deficient sites (e.g., C4 pyrimidine position).
- Transition State Analysis: Simulate reaction pathways for hydroxylamine substitution using Gaussian 15. Highlight activation energies for competing pathways (e.g., Cl vs. F displacement) .
Q. What crystallographic techniques elucidate structural distortions caused by fluorine and chlorine substituents?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation in ethanol/water (3:1). Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refine with SHELXL-2018 to determine bond angles (e.g., C-Cl = 1.74 Å, C-F = 1.34 Å) and dihedral angles (pyrimidine vs. substituent planes) .
- Distortion Analysis: Compare with non-halogenated analogs using Mercury 4.3 to quantify steric effects .
Methodological Challenges
Q. How to address low yields in regioselective functionalization of the pyrimidine ring?
Methodological Answer:
- Directed Metalation: Use Pd-catalyzed C-H activation with pivaloyl as a directing group to target C5-fluorine for cross-coupling .
- Protection/Deprotection: Temporarily protect the hydroxylamine group with Boc anhydride to prevent side reactions during halogenation .
Q. What analytical workflows differentiate between N-oxide and hydroxylamine tautomers?
Methodological Answer:
- Spectroscopic Differentiation:
- -NMR: Hydroxylamine tautomers show distinct shifts (δ = -280 ppm vs. -320 ppm for N-oxide) .
- IR Spectroscopy: Hydroxylamine exhibits N-O stretching at 930 cm, absent in N-oxide tautomers .
Key Research Gaps
- Species-Specific Metabolism: Discrepancies in rabbit vs. rat microsomal data require cross-validation with human hepatocytes .
- Fluorine’s Electronic Effects: Limited DFT studies on how fluorine’s electronegativity influences pyrimidine ring distortion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
